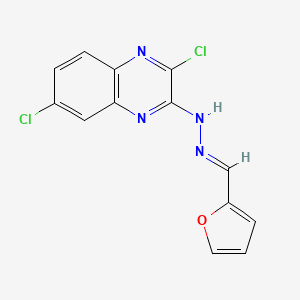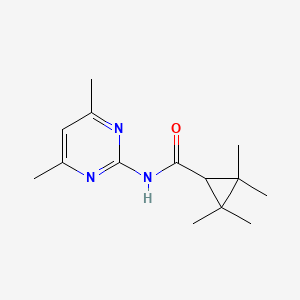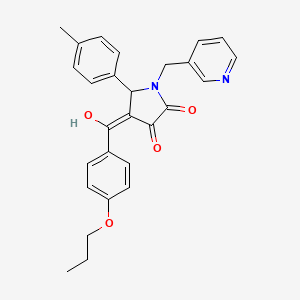![molecular formula C23H28ClN3O3 B13374439 6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13374439.png)
6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzoxazine ring substituted with a chloro group and a piperazine moiety linked to a methoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
准备方法
The synthesis of 6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized by reacting a suitable phenol derivative with an amine in the presence of formaldehyde under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzoxazine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine reacts with a suitable alkyl halide.
Methoxyphenyl Substitution:
化学反应分析
6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the benzoxazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents at specific positions.
科学研究应用
6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
作用机制
The mechanism of action of 6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological disorders .
相似化合物的比较
6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one can be compared with other similar compounds, such as:
6-chloro-2H-1,4-benzoxazin-3(4H)-one: This compound lacks the piperazine and methoxyphenyl groups, resulting in different chemical and biological properties.
4-chloro-2-methoxyphenol: This compound has a simpler structure with only a chloro and methoxy group attached to a phenol ring, leading to different reactivity and applications.
The unique combination of functional groups in this compound imparts specific properties that distinguish it from these similar compounds.
属性
分子式 |
C23H28ClN3O3 |
|---|---|
分子量 |
429.9 g/mol |
IUPAC 名称 |
6-chloro-4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C23H28ClN3O3/c1-29-21-7-3-2-6-19(21)26-14-12-25(13-15-26)10-4-5-11-27-20-16-18(24)8-9-22(20)30-17-23(27)28/h2-3,6-9,16H,4-5,10-15,17H2,1H3 |
InChI 键 |
DIFSQIVJMIPLPO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)COC4=C3C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate](/img/structure/B13374362.png)


![10,12-dimethyl-N-(3-methylphenyl)-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B13374375.png)


![2-(4-methylphenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13374393.png)
![N,N-diethyl-N-{[6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B13374411.png)
![1-[(6-Butoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B13374421.png)
![Methyl 2-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B13374424.png)
![N-(4-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374448.png)
![2-[1,1'-biphenyl]-4-yl-N-(1-methylbutyl)acetamide](/img/structure/B13374460.png)
![2-{2-[4-(Dimethylamino)phenyl]vinyl}-1,5-dimethylpyrazin-1-ium](/img/structure/B13374464.png)
![5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B13374467.png)
